Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride
Overview
Description
Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride is a chemical compound with the molecular formula C7H12F3NO2·HCl. It is a derivative of butanoic acid and contains a trifluoromethyl group, which significantly influences its chemical properties and reactivity. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of the corresponding ester: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to the hydrochloride salt.
Reduction of the corresponding nitrile: The nitrile can be reduced using hydrogenation or other reducing agents to form the amine, which is then converted to the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:
Esterification: The starting materials are reacted to form the ester.
Hydrolysis: The ester is hydrolyzed to form the carboxylic acid.
Amination: The carboxylic acid is converted to the amine.
Salt Formation: The amine is converted to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common nucleophiles include halides and amines.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in various applications. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include:
Methyl 3-amino-4,4,4-trifluorobutyrate;hydrochloride: This compound lacks the dimethyl group present in this compound, resulting in different chemical properties and reactivity.
Methyl 3-amino-2,2-dimethylbutanoate;hydrochloride: This compound lacks the trifluoromethyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
methyl 3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISDIFAPYODRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146425-32-3 | |
Record name | Butanoic acid, 3-amino-4,4,4-trifluoro-2,2-dimethyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146425-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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